molecular formula C19H20N4 B2859198 3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-80-9

3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2859198
CAS RN: 611197-80-9
M. Wt: 304.397
InChI Key: ZFILESHBWOWDML-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a pyridobenzimidazole derivative that has been synthesized and studied for its biological activities.

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound 3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is involved in various chemical syntheses and demonstrates significant chemical reactivity. A study highlighted the efficient production of polysubstituted pyrido[1,2-a]benzimidazole derivatives through a novel one-pot, four-component reaction involving pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde. This process emphasizes the compound's role in generating a wide range of polysubstituted benzenes, showcasing its versatility in chemical synthesis (Yan et al., 2009). Another research effort successfully synthesized novel series of pyrido[1,2-a]benzimidazoles from 1H-benzimidazol-2-ylacetonitrile through condensation reactions with 3-substituted chromones, underlining the compound's applicability in creating diverse chemical structures (Ibrahim, 2013).

Antimicrobial Activity

Research into the antimicrobial properties of pyrido[1,2-a]benzimidazole derivatives reveals that some of these compounds exhibit in vitro antimicrobial activity. A study focused on the synthesis of 3-(chloro or morpholino)-acetyloxy and 3-(N,N-dimethylcarbamoyloxy) derivatives of 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles showed promising antimicrobial properties, suggesting potential applications in combating microbial infections (Badawey & Gohar, 1992).

Molecular Docking and Antiproliferative Activities

The exploration of pyrido[1,2-a]benzimidazole derivatives extends to their biological activities, where a series of novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties demonstrated potent inhibitory effects against human carbonic anhydrase isoforms. These compounds, evaluated for their antiproliferative activities, showed effective activity against human breast cancer cell lines, indicating their potential as therapeutic agents (Ghorab et al., 2014).

Synthesis and Anticancer Properties

Compounds derived from pyrido[1,2-a]benzimidazole have also been investigated for their anticancer properties. A particular focus on 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its homologues revealed their ability to disrupt the cell cycle and induce apoptotic activity in cancer cells, highlighting the potential for these compounds in developing new cancer therapies (Sarhan et al., 2010).

properties

IUPAC Name

3-propan-2-yl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-13(2)14-11-18(22-9-5-6-10-22)23-17-8-4-3-7-16(17)21-19(23)15(14)12-20/h3-4,7-8,11,13H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFILESHBWOWDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

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